molecular formula C8H6N4O3 B13576971 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid CAS No. 68535-39-7

2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid

Cat. No.: B13576971
CAS No.: 68535-39-7
M. Wt: 206.16 g/mol
InChI Key: ZFXPNVWAVFNWNC-UHFFFAOYSA-N
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Description

2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a compound that features a tetrazole ring attached to a benzoic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both tetrazoles and benzoic acids. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid typically involves the reaction of a benzoic acid derivative with a tetrazole precursor. One common method involves the use of 4-bromobenzoic acid, which reacts with sodium azide in the presence of a copper catalyst to form the tetrazole ring . The reaction conditions often include heating the mixture in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the tetrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

CAS No.

68535-39-7

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-hydroxy-5-(2H-tetrazol-5-yl)benzoic acid

InChI

InChI=1S/C8H6N4O3/c13-6-2-1-4(3-5(6)8(14)15)7-9-11-12-10-7/h1-3,13H,(H,14,15)(H,9,10,11,12)

InChI Key

ZFXPNVWAVFNWNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)C(=O)O)O

Origin of Product

United States

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